(R)-3-(3-甲基丁酰基)-4-苯甲氧基恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

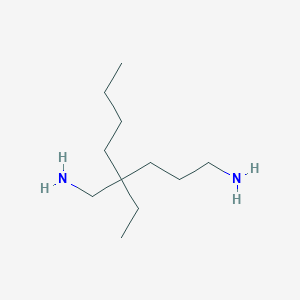

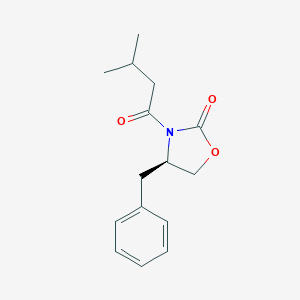

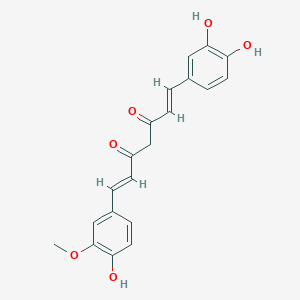

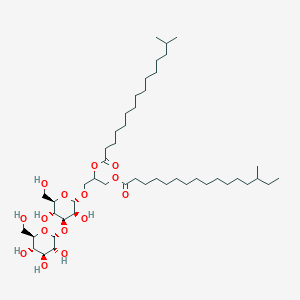

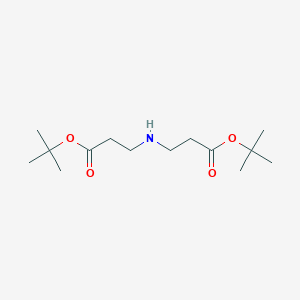

The compound “(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one” is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds that have garnered interest due to their utility in organic synthesis, particularly in the synthesis of amino acids and peptides. They serve as intermediates in various chemical reactions and can be used to control stereochemistry in the synthesis of enantiomerically pure compounds .

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves cyclization and rearrangement reactions. For instance, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, azomethine ylides derived from α-amino acid esters can undergo 1,3-dipolar cycloadditions to yield polyfunctional prolines . The synthesis of (R)- and (S)-2,3-methanovaline from oxazolidinone derivatives also demonstrates the versatility of these compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is crucial for the compound's reactivity and its ability to participate in various chemical reactions. The 1H NMR spectra of synthesized oligomers suggest ordered structures, indicating the potential for these molecules to fold in specific ways, which is important for their function as pseudoprolines .

Chemical Reactions Analysis

Oxazolidinone derivatives are involved in several chemical reactions. They can act as Michael acceptors in addition reactions with glycine derivatives, allowing for control of diastereoselectivity . They can also undergo fragmentation-recombination processes to generate other compounds, such as α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids . Additionally, reactions with peroxy acids can lead to oxidative fission of double bonds and the formation of 4-oxo derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one” are not detailed in the provided papers, oxazolidinone derivatives generally exhibit properties that make them useful intermediates in organic synthesis. Their chiral nature allows for the synthesis of enantiomerically pure compounds, and their reactivity can be manipulated through various functional groups attached to the oxazolidinone ring .

科学研究应用

折叠体的寡聚物合成: Lucarini 和 Tomasini (2001) 探索了含有反式-(4S,5R)-4-羧基 5-甲基恶唑烷-2-酮残基的寡聚物的合成。这些分子折叠成有序结构,表明 4-羧基-5-取代-恶唑烷-2-酮控制肽键的反式构象形成,为折叠体研究提供了新的可能性 (Lucarini & Tomasini, 2001).

对映纯 α,α-二烷基 α-氨基酸的来源: Rojas‐Lima 等人 (2005) 证明 3-苯甲酰基-2-异丙基-4-烷基氧杂唑烷-5-酮是对映纯 α,α-二烷基化 α-氨基酸的高效且经济的来源。这一发现对于新型氨基酸的开发至关重要 (Rojas‐Lima 等人, 2005).

信息素的不对称合成: He 等人 (2013) 使用 (R)-4-苯甲基-2-恶唑烷酮作为关键中间体,实现了桃叶矿蛾性信息素 14-甲基-1-十八烯的不对称合成。这证明了该化合物在合成复杂生物分子的效用 (He 等人, 2013).

改进药物中间体的合成方法: 王平 (2009) 使用 (R)-3-异戊酰基-4-苯甲基-恶唑烷-2-酮改进了重要药物中间体的合成,证明了其在药物化学中的重要性 (王平, 2009).

天然产物的全合成: Lister 和 Perkins (2004) 报道了从 (R)-(+)-4-苯甲氧基恶唑烷-2-酮高度立体控制合成一种复杂天然产物。这突出了该化合物在合成具有生物活性的分子中的作用 (Lister & Perkins, 2004).

安全和危害

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

(4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXEUXQJIKZMY-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464472 |

Source

|

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one | |

CAS RN |

145589-03-3 |

Source

|

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)